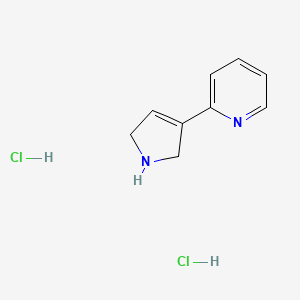
2-(2,5-dihydro-1H-pyrrol-3-yl)pyridine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2,5-dihydro-1H-pyrrol-3-yl)pyridine dihydrochloride” is a chemical compound with the CAS Number: 929083-44-3 . It has a molecular weight of 219.11 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10N2.2ClH/c1-2-5-11-9(3-1)8-4-6-10-7-8;;/h1-5,10H,6-7H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound has a melting point of 223-225 degrees Celsius . It is a powder at room temperature .Applications De Recherche Scientifique
1. Synthesis and Characterization
A study conducted by Wang et al. (2019) explored the chlorogenation of pyrrole-based ligands, including 2-(5-(pyridin-2-yl)-1H-pyrrol-2-yl)pyridine, and the synthesis of ruthenium carbonyl complexes. These compounds were characterized using various spectroscopic methods and X-ray diffraction, indicating potential applications in coordination chemistry and material science (Wang et al., 2019).
2. Chemical Transformations and Structural Analysis
The work of Kaigorodova et al. (2004) involved the synthesis and transformation of substituted 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines, providing insight into the reaction possibilities and product yields influenced by the substituent character in thieno[2,3-b]pyridine. X-ray diffraction analysis was used to determine molecular and crystal structures, contributing to the understanding of pyrrole-pyridine chemistry (Kaigorodova et al., 2004).
3. Photoreactions and Spectroscopic Studies
Vetokhina et al. (2012) conducted studies on 2-(1H-pyrazol-5-yl)pyridine derivatives, revealing three types of photoreactions, including excited-state intramolecular and intermolecular proton transfers. These findings, derived from UV/Vis spectroscopic methods and quantum chemical computations, are significant in the field of photochemistry and molecular physics (Vetokhina et al., 2012).
4. Coordination Chemistry and Complex Synthesis
Halcrow (2005) reviewed the synthesis of 2,6-di(pyrazol-1-yl)pyridine derivatives and surveyed their complex chemistry. The study highlighted applications such as luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical transitions (Halcrow, 2005).
5. Advanced Synthesis Techniques and Applications
In the work of Nedolya et al. (2015), the first synthesis of pyrrolylpyridines from alkynes and isothiocyanates was demonstrated. This research contributes to the field of synthetic chemistry, offering new methods for combining pyrrole and pyridine rings, potentially enhancing their intrinsic properties and applications (Nedolya et al., 2015).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
2-(2,5-dihydro-1H-pyrrol-3-yl)pyridine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2.2ClH/c1-2-5-11-9(3-1)8-4-6-10-7-8;;/h1-5,10H,6-7H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLDDRDVGQUTGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CN1)C2=CC=CC=N2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dihydro-1H-pyrrol-3-yl)pyridine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

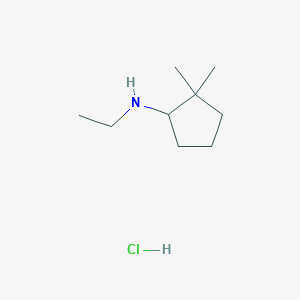
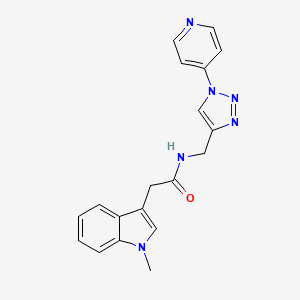

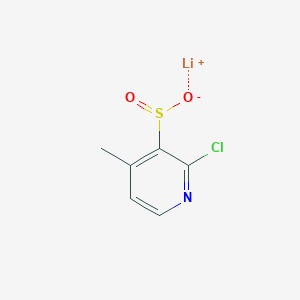

![3-Bromo-8-chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2414025.png)
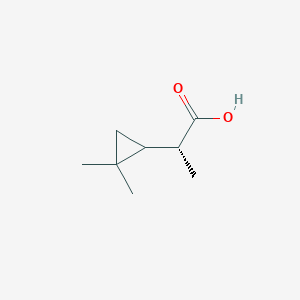
![5-(3-methoxypropyl)-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2414030.png)
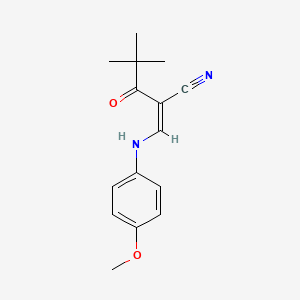
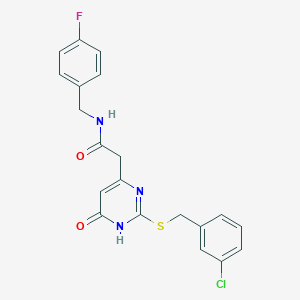
![1-[4-(4-{3-[(4-Bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperazin-1-yl)phenyl]ethanone](/img/structure/B2414034.png)
![N-ethyl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-phenylacetamide](/img/structure/B2414037.png)
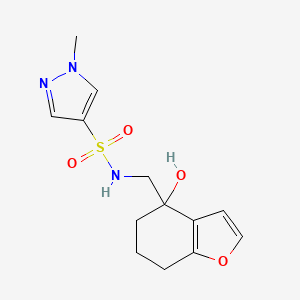
![5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2414039.png)